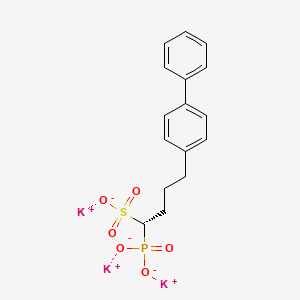![molecular formula C14H15NO2 B10757799 2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine](/img/structure/B10757799.png)
2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(2-methoxy-5-methylphenoxy)methyl]pyridine typically involves the reaction of 2-methoxy-5-methylphenol with a suitable pyridine derivative under specific reaction conditions . One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of a pyridine derivative to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[(2-methoxy-5-methylphenoxy)methyl]pyridine can undergo various types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-methoxy-5-methylphenoxy)methyl]pyridine involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-methoxy-5-methylphenoxy)methyl]pyridine can be compared with other similar compounds, such as:
2-methoxy-5-methylphenol: This compound shares a similar structure but lacks the pyridine moiety, which may result in different chemical and biological properties.
4-[(5-methoxy-2-methylphenoxy)methyl]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(2-methoxy-5-methylphenoxy)methyl]pyridine |
InChI |
InChI=1S/C14H15NO2/c1-11-6-7-13(16-2)14(9-11)17-10-12-5-3-4-8-15-12/h3-9H,10H2,1-2H3 |
InChI Key |
AVXQTLSOXWQOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3r,4s)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-(3-Chlorobenzyl)ethane-1,2-Diamine](/img/structure/B10757733.png)


![2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid](/img/structure/B10757742.png)
![N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10757746.png)
![5-(3-{3-[3-Hydroxy-2-(methoxycarbonyl)phenoxy]propenyl}phenyl)-4-(hydroxymethyl)isoxazole-3-carboxylic acid](/img/structure/B10757753.png)
![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757761.png)
![(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid](/img/structure/B10757771.png)
![N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-(2-Phenyl-1h-Indol-3-Yl)acetamide](/img/structure/B10757777.png)
![But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine](/img/structure/B10757779.png)
![(3z,5s,6r,7s,8s,8ar)-3-(Octylimino)hexahydro[1,3]oxazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10757790.png)
![4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide](/img/structure/B10757796.png)
![(4r)-N-[4-({[2-(Dimethylamino)ethyl]amino}carbonyl)-1,3-Thiazol-2-Yl]-4-Methyl-1-Oxo-2,3,4,9-Tetrahydro-1h-Beta-Carboline-6-Carboxamide](/img/structure/B10757803.png)

